molecular formula C10H7BrN4O B6086514 8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one

8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one

Cat. No. B6086514
M. Wt: 279.09 g/mol
InChI Key: UXJQPZPZRBYXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the indolizine family and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects
8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been found to exhibit antitumor activity in vitro and in vivo. Additionally, this compound has been found to have antibacterial activity against a range of bacterial species, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using 8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one in lab experiments is that it has been found to exhibit a range of interesting biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit antitumor and antibacterial activity and may have potential as a new cancer or antibiotic drug. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one has been described in the literature. One method involves the reaction of 3-methylindole with 2,4-dibromo-1,3,5-triazine in the presence of potassium carbonate and copper powder. The resulting product is then treated with sodium hydroxide to yield 8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one.

Scientific Research Applications

8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit antitumor activity and has been studied as a potential anticancer agent. Additionally, this compound has been found to have antibacterial activity and has been studied as a potential antibiotic.

properties

IUPAC Name

8-bromo-3-methyl-5H-triazino[5,4-b]indol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O/c1-15-10(16)9-8(13-14-15)6-4-5(11)2-3-7(6)12-9/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJQPZPZRBYXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=C(N2)C=CC(=C3)Br)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-3-methyl-5H-triazino[5,4-b]indol-4-one

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